The compound is used for crosslinking between primary amines in proteins and other molecules . This can alter the solubility, stability, and biological activity of these molecules, enabling targeted delivery and biological imaging .
Bis-PEG9-NHS ester is a PEG-based PROTAC linker used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
It’s a cleavable ADC linker used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
By introducing Bis-PEG9-NHS ester into biomolecules, scientists can achieve precise labeling of oligonucleotides and further investigate their functions and mechanisms of action in living organisms .
Bis-PEG9-NHS ester can be used to construct bioconjugates and biosensors . The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This allows for the creation of bioconjugates with precise control over the positioning and orientation of the conjugated molecules .
Bis-PEG9-NHS ester is often used to improve the solubility of drugs . By introducing PEG chains into drug molecules, their water solubility can be significantly improved, which can enhance their bioavailability and therapeutic efficacy .
Bis-PEG9-NHS ester can be used to functionalize surfaces . By introducing PEG chains onto the surface of materials, their biocompatibility can be improved, which is particularly useful in the development of medical devices and implants .
Bis-PEG9-NHS ester is often used in the preparation of bioactive molecule conjugates . By introducing it into bioactive molecules, their water solubility, stability, and biological activity can be altered, enabling the regulation of processes such as targeted delivery and biological imaging .
Bis-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG9-NHS ester, is a bifunctional crosslinker that features two N-hydroxysuccinimide (NHS) ester groups attached to a polyethylene glycol (PEG) chain. This compound is characterized by its ability to react with primary amines, facilitating the formation of stable amide bonds. The PEG component enhances solubility and biocompatibility, making it particularly useful in biological applications.
Bis(NHS)PEG9 itself does not have a specific mechanism of action within biological systems. Its primary function is to act as a bridge between biomolecules. The attached biomolecules determine the specific mechanism at play. For example, Bis(NHS)PEG9 can be used to link an antibody to a cytotoxic drug, creating an antibody-drug conjugate (ADC) that targets cancer cells [].
While Bis(NHS)PEG9 is generally considered safe for research purposes, some potential hazards exist:
The primary reaction involving Bis-PEG9-NHS ester occurs with primary amines, such as those found at the N-termini of proteins or in lysine residues. The reaction proceeds as follows:
Bis-PEG9-NHS ester exhibits significant utility in bioconjugation processes, allowing for the modification of proteins and peptides without denaturing them. This compound is often employed in:
The synthesis of Bis-PEG9-NHS ester typically involves:
Bis-PEG9-NHS ester finds applications in various fields:
Studies involving Bis-PEG9-NHS ester often focus on its interaction with different biomolecules:
Several compounds exhibit similarities to Bis-PEG9-NHS ester, primarily in their reactive functionalities or structural characteristics. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sulfo-N-Hydroxysuccinimide Ester | Sulfonated NHS Ester | Increased water solubility; cannot permeate membranes |
Imidoester Crosslinkers | Imidoester | Rapid reaction with amines but shorter half-life |
NHS Ester (Mono-functional) | Monofunctional NHS Ester | Reacts with a single amine; less versatile |
Bis-PEG9-NHS ester is unique due to its bifunctionality, allowing simultaneous reactions with multiple amines, thus facilitating complex bioconjugation strategies. Its PEG backbone provides enhanced solubility and biocompatibility compared to traditional NHS esters, making it particularly advantageous for biological applications.